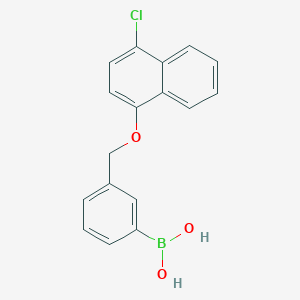

(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid

Description

Properties

CAS No. |

1218790-90-9 |

|---|---|

Molecular Formula |

C17H14BClO3 |

Molecular Weight |

312.6 g/mol |

IUPAC Name |

[3-[(4-chloronaphthalen-1-yl)oxymethyl]phenyl]boronic acid |

InChI |

InChI=1S/C17H14BClO3/c19-16-8-9-17(15-7-2-1-6-14(15)16)22-11-12-4-3-5-13(10-12)18(20)21/h1-10,20-21H,11H2 |

InChI Key |

SPRJYGMDTJQRIW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C3=CC=CC=C32)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

- Quench with 20% HCl, extract with ethyl acetate.

- Purify via reduced-pressure distillation and recrystallization (ethanol/water).

| Parameter | Value | Source |

|---|---|---|

| Solvent | n-Butyl ether | |

| Temperature (Borylation) | -70°C | |

| Yield | 65–70% |

- Initiators like rubigan magnesium bromide enhance Grignard reactivity.

- Profound hypothermia (-70°C) minimizes side reactions.

Suzuki-Miyaura Cross-Coupling

This route leverages palladium-catalyzed coupling to install the boronic acid moiety.

Procedure:

-

- React 3-bromobenzyl bromide (1.0 equiv) with 4-chloro-1-naphthol (1.1 equiv) in acetone using K₂CO₃ (2.0 equiv).

- Reflux for 12 hr to form 3-bromo-((4-chloronaphthalen-1-yl)oxy)methyl)benzene.

-

- Hydrolyze the pinacol ester with 1M HCl, extract with ethyl acetate.

- Purify via silica gel chromatography (hexane/EtOAc).

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Solvent | Dioxane | |

| Yield | 60–73% |

- Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems.

- Excess boronate (1.2 equiv) ensures complete conversion.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Grignard | 65–70% | Low | Moderate | ≥95% |

| Suzuki-Miyaura | 60–73% | High | High | ≥98% |

| Nucleophilic Sub. | 50–60% | Medium | Low | ≥90% |

- Grignard : Ideal for bulk synthesis but requires cryogenic conditions.

- Suzuki-Miyaura : Preferred for precision in complex systems.

- Nucleophilic Substitution : Limited to small-scale applications due to intermediate stability.

Critical Reaction Parameters

- Temperature Control : Borylation below -60°C (Grignard) or at 100°C (Suzuki) is essential for yield.

- Catalyst Loading : 5 mol% Pd(dppf)Cl₂ maximizes cross-coupling efficiency.

- Solvent Choice : Ethers (n-butyl ether, dioxane) minimize side reactions in organometallic steps.

Chemical Reactions Analysis

(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boron atom and organic halides or triflates.

Esterification: The hydroxyl groups on the boron atom can react with carboxylic acids to form esters.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

Biology: The compound’s boronic acid group allows it to reversibly bind to sugars containing cis-diols, making it useful for studying protein-protein interactions mediated by carbohydrates.

Medicine: The presence of a chlorinated naphthyl group and a boronic acid functionality provides a platform for medicinal chemistry exploration, potentially aiding in the development of new drugs.

Industry: Its unique structure enables investigation of molecular interactions and catalytic processes, fostering innovative breakthroughs in various industrial applications.

Mechanism of Action

The mechanism of action of (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid involves its boronic acid group, which can participate in reversible covalent binding with certain biomolecules containing cis-diols. This interaction is crucial for its role in studying protein-protein interactions and other biological processes. Additionally, the compound’s structure allows it to engage in various chemical reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the palladium catalyst and base .

Comparison with Similar Compounds

Key Observations :

- The 4-chloronaphthyl group in the target compound introduces steric bulk and lipophilicity compared to simpler aryl substituents in B4 and B3. This may reduce solubility in polar solvents like ethanol but enhance membrane permeability .

- B4 and B5 utilize Schiff base formation (imine linkage), whereas the target compound employs an ether linkage, offering greater hydrolytic stability .

Table 2: Functional Comparison

Key Observations :

- Boronic acids with electron-withdrawing groups (e.g., 4-chloro, acetyl) exhibit enhanced antimicrobial and enzyme inhibitory activity compared to unsubstituted analogues .

Physicochemical Properties

Table 3: Stability and Reactivity

Key Observations :

- The target compound’s higher logP (3.8 vs.

- Hydrogen-bonding capacity correlates with solubility; the target compound’s four acceptors may balance its lipophilicity .

Research Implications and Gaps

- Synthetic Challenges : The target compound’s steric hindrance may complicate coupling reactions compared to smaller analogues like B4 .

- Biological Data : While structural analogs show promise in HDAC inhibition and antimicrobial activity, direct studies on the target compound are lacking .

- Toxicity: Boronic acids with chlorinated aromatics (e.g., carboxy phenyl boronic acid) require stringent impurity control (<1 ppm) due to genotoxicity risks .

Biological Activity

(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a chloronaphthalene moiety and a phenylboronic acid group, which are known for their interactions with various biological targets.

Boronic acids, including this compound, are known to interact with diols and other biomolecules, influencing metabolic pathways and enzyme activities. The ability of boronic acids to form reversible covalent bonds with hydroxyl groups allows them to modulate the activity of enzymes such as proteases and β-lactamases.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

- Cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. A study demonstrated that certain derivatives resulted in decreased cell viability in cancer cells while maintaining higher viability in healthy cells .

- Mechanistic Insights : These compounds may inhibit tumor growth by disrupting critical signaling pathways associated with cell proliferation and survival.

Antibacterial Properties

Boronic acids have been recognized for their antibacterial activity, particularly against resistant strains. The compound's structural features enable it to function as an inhibitor of β-lactamases, enzymes that confer antibiotic resistance.

Case Studies

- Inhibition of KPC-2 : A series of phenylboronic acid derivatives were tested against Klebsiella pneumoniae carbapenemase (KPC-2), showing promising inhibitory constants (Ki values around 0.032 μM) .

- Antimicrobial Testing : In vitro studies revealed that related compounds exhibited inhibition zones against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Antiviral Activity

Recent findings suggest that boronic acid derivatives can also inhibit viral replication. For example, certain compounds have shown efficacy against HIV by acting as competitive inhibitors of HIV-1 protease, demonstrating significantly improved binding affinity compared to traditional antiviral agents .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its specific structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Boronic Acid Group | Essential for enzyme interaction and inhibition |

| Chloronaphthalene Moiety | Enhances lipophilicity and cellular uptake |

| Phenyl Ring Orientation | Affects binding affinity and selectivity for targets |

Q & A

Q. What synthetic strategies are commonly employed for preparing (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling 4-chloronaphthalen-1-ol with a boronic acid-containing precursor via nucleophilic substitution or Mitsunobu reactions. Key steps include optimizing temperature (e.g., 60–80°C for ether formation), solvent choice (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium for cross-coupling). Post-synthetic purification via column chromatography or recrystallization ensures product integrity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) identifies functional groups and connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC or LC-MS/MS, with detection limits as low as 1 ppm for genotoxic impurities .

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in Suzuki-Miyaura couplings for synthesizing biaryl structures in drug discovery. Additionally, its boronic acid group enables interactions with diols, making it useful in sensor development and boron neutron capture therapy (BNCT) studies .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) elucidate the electronic and steric properties of this compound?

DFT calculations reveal bond lengths, angles, and torsional strain in the chloronaphthyl-boronic acid system. These insights predict reactivity in cross-coupling reactions, such as preferential coupling sites and steric hindrance from the bulky naphthyl group .

Q. What strategies mitigate genotoxic impurities during synthesis, and how are trace impurities quantified?

Controlled reaction stoichiometry and rigorous purification (e.g., biphasic extraction) minimize impurities. LC-MS/MS with a limit of quantification (LOQ) <1 ppm is used for detection, validated per ICH guidelines for accuracy, linearity, and robustness .

Q. How do steric and electronic effects influence this compound’s reactivity in Suzuki-Miyaura couplings?

The electron-withdrawing chloro group on the naphthyl ring enhances electrophilicity at the boron center, accelerating transmetallation. However, steric bulk may reduce coupling efficiency with hindered aryl halides, necessitating bulky ligands (e.g., SPhos) to stabilize the palladium catalyst .

Q. What is the impact of the chloronaphthyl substituent on solubility and stability compared to phenylboronic acids?

The naphthyl group increases hydrophobicity, reducing aqueous solubility. Stability studies under varying pH and temperature conditions (e.g., via accelerated degradation testing) reveal susceptibility to protodeboronation in acidic media, requiring storage in inert atmospheres .

Q. How can kinetic studies improve understanding of its reaction mechanisms with diols or aryl halides?

Pseudo-first-order kinetics under varied pH and temperature conditions quantify rate constants for boronate ester formation. Isothermal titration calorimetry (ITC) measures binding affinities, while Arrhenius plots determine activation energies for cross-coupling steps .

Methodological Notes

- Synthesis Optimization : Use biphasic systems (e.g., water/toluene) to enhance yield in etherification steps .

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Computational Workflow : Combine DFT with molecular docking to predict interactions with biological targets (e.g., proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.